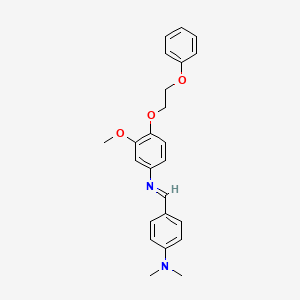methanol](/img/structure/B11958812.png)
[1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-yl](6-methylcyclohex-3-en-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol is a chemical compound with a complex structure that includes two hydroxymethyl groups attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the hydroxymethylation of 6-methylcyclohex-3-en-1-yl derivatives using formaldehyde and a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its hydroxymethyl groups make it a versatile tool for labeling and tracking biochemical processes.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its role in the development of new drugs for various diseases.
Industry
In the industrial sector, 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol is used in the production of specialty chemicals and polymers. Its reactivity and stability make it a valuable component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(Hydroxymethyl)cyclohex-3-en-1-yl]methanol
- [1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol
- [1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol
Uniqueness
Compared to similar compounds, 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol has a unique combination of hydroxymethyl groups and a methyl-substituted cyclohexene ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H26O2 |
|---|---|
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
[1-(hydroxymethyl)-6-methylcyclohex-3-en-1-yl]-(6-methylcyclohex-3-en-1-yl)methanol |
InChI |
InChI=1S/C16H26O2/c1-12-7-3-4-9-14(12)15(18)16(11-17)10-6-5-8-13(16)2/h3-6,12-15,17-18H,7-11H2,1-2H3 |
Clave InChI |
DYORTRUMFAYXEK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=CCC1C(C2(CC=CCC2C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



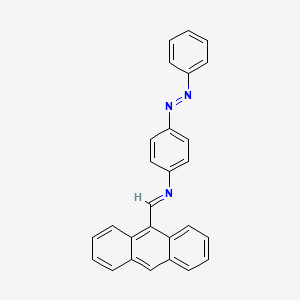
![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)
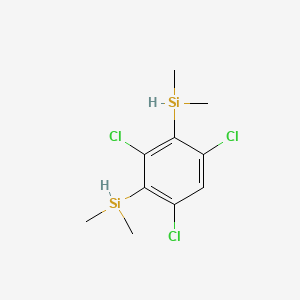


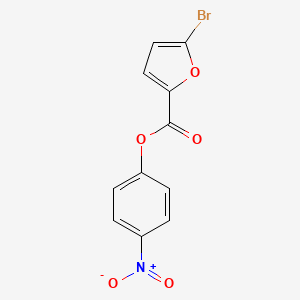
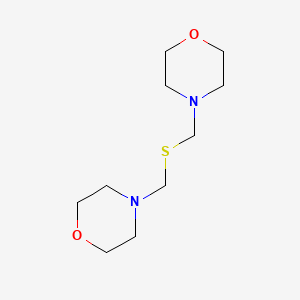
![1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11958775.png)
